alpha-Erythroidine
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Overview
Description
Alpha-Erythroidine is a naturally occurring alkaloid found in various species of the Erythrina genus. It is known for its pharmacological properties, particularly its neuromuscular blocking activity, which is similar to that of curare. The compound has a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol .
Preparation Methods
Alpha-Erythroidine can be synthesized through several synthetic routes. One common method involves the extraction of the compound from the stem bark of Erythrina species using methanolic extraction . The synthetic pathways to erythrina alkaloids often involve phenol oxidation and other related reactions . Industrial production methods typically focus on optimizing these extraction and synthesis processes to yield higher quantities of the compound.
Chemical Reactions Analysis
Alpha-Erythroidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of its oxo-derivatives .
Scientific Research Applications
Alpha-Erythroidine has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for the development of new drugs. In biology, it is used to investigate its effects on neuromuscular systems and its potential as a neuromuscular blocking agent . In medicine, this compound is explored for its potential therapeutic applications, including its use as a muscle relaxant and its potential role in treating certain neurological disorders . Additionally, the compound has industrial applications in the development of new pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of alpha-Erythroidine involves its interaction with nicotinic acetylcholine receptors in the neuromuscular junction. By binding to these receptors, this compound inhibits the transmission of nerve impulses to muscles, leading to muscle relaxation and paralysis . This mechanism is similar to that of other neuromuscular blocking agents, making this compound a valuable compound for studying neuromuscular function and developing new therapeutic agents.
Comparison with Similar Compounds
Similar compounds include beta-Erythroidine, 8-oxo-alpha-Erythroidine, and 8-oxo-beta-Erythroidine . These compounds share similar structural features and pharmacological properties but differ in their specific chemical structures and biological activities. Alpha-Erythroidine is unique in its specific binding affinity and neuromuscular blocking activity, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
466-80-8 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(1S,7S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2,12,14-trien-4-one |
InChI |
InChI=1S/C16H19NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2-3,5,8,11,13H,4,6-7,9-10H2,1H3/t11-,13+,16+/m1/s1 |
InChI Key |
IXPDLJKEPLTCOU-FFSVYQOJSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2CC[C@H]4C3=CC(=O)OC4)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CCC4C3=CC(=O)OC4)C=C1 |
Origin of Product |
United States |
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